molecular formula C23H26N4O3 B2501392 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide CAS No. 946262-02-8

1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide

Cat. No. B2501392
CAS RN: 946262-02-8
M. Wt: 406.486
InChI Key: YATKSXHCZVXTQE-UHFFFAOYSA-N
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Description

1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide, also known as MEPI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MEPI belongs to the class of piperidine-carboxamide compounds and has been studied for its pharmacological properties and mechanism of action.

Mechanism of Action

The exact mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is not fully understood. However, it is believed that 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide acts on the central nervous system by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide also interacts with the endocannabinoid system, which plays a crucial role in pain management and mood regulation.
Biochemical and Physiological Effects:
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood regulation. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has also been found to decrease the levels of inflammatory cytokines, which are associated with pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide. One of the future directions is to further investigate the mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide and its interaction with the endocannabinoid system. Another future direction is to study the potential therapeutic applications of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the development of new formulations and delivery methods for 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide can also be explored to improve its bioavailability and efficacy.
Conclusion:
1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been extensively studied for its pharmacological properties and mechanism of action. 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects and has shown promising results in various fields such as neuroscience, cancer research, and pain management. Further research is needed to fully understand the mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide involves the reaction of 1-(1H-indazole-3-carbonyl) piperidine-4-carboxylic acid with 2-methoxyphenethylamine in the presence of coupling agents. The reaction yields 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide as a white crystalline solid, which can be purified using various chromatographic techniques.

Scientific Research Applications

1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. In pain management, 1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide has been found to have analgesic effects in animal models.

properties

IUPAC Name

1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-20-9-5-2-6-16(20)10-13-24-22(28)17-11-14-27(15-12-17)23(29)21-18-7-3-4-8-19(18)25-26-21/h2-9,17H,10-15H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKSXHCZVXTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazole-3-carbonyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide

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